molecular formula C23H30O B8591615 2,6-Di-tert-butyl-4-(3-phenylprop-2-en-1-yl)phenol CAS No. 52679-02-4

2,6-Di-tert-butyl-4-(3-phenylprop-2-en-1-yl)phenol

Cat. No.: B8591615
CAS No.: 52679-02-4
M. Wt: 322.5 g/mol
InChI Key: MBGOPLYUYVRCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Di-tert-butyl-4-(3-phenylprop-2-en-1-yl)phenol is a useful research compound. Its molecular formula is C23H30O and its molecular weight is 322.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

52679-02-4

Molecular Formula

C23H30O

Molecular Weight

322.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-(3-phenylprop-2-enyl)phenol

InChI

InChI=1S/C23H30O/c1-22(2,3)19-15-18(16-20(21(19)24)23(4,5)6)14-10-13-17-11-8-7-9-12-17/h7-13,15-16,24H,14H2,1-6H3

InChI Key

MBGOPLYUYVRCMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC=CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cinnamyl alcohol (134 g.) was added to a suspension of 2,6-di-t-butylphenol (206 g.) in 88% aqueous formic acid (470 ml.) and glacial acetic acid (200 ml.), and the mixture was refluxed for 1.5 hours. Warm water (2000 ml.) was added and the oily layer which formed on top of the mixture was collected. The oil was distilled and gave a fraction (179 g.), b.p. 190°-200°C. at 0.5 mm Hg. The oil crystallized upon treatment with Skelly F (a mixture of petroleum hydrocarbons boiling between 30°-60°C.) to give glistening, colorless needles, m.p. 93°C. (Found: C, 85.7; H, 9.20. Calc. for C23H30O: C. 85.7; H, 9.38). The nuclear magnetic resonance (nmr) spectrum of this compound at 100 MHz in deuterated chloroform (CDCl3) exhibited absorbances as follows: a singlet (9 protons) at δ 1.41; a singlet (9 protons) at δ 1.45; a singlet (2 protons) at δ 3.48; a singlet (1 proton) at δ 5.07; a multiplet (2 protons) at δ 6.18-6.58; and a multiplet (7 protons) at δ 6.96-7.46.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
2000 mL
Type
reactant
Reaction Step Two
[Compound]
Name
deuterated chloroform
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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